2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Description
Historical Context and Discovery
2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide (CAS: 3268-74-4) was first synthesized through a reaction between 2-amino-6-ethoxybenzothiazole and chloroacetyl chloride in the presence of potassium carbonate and benzene under reflux conditions. This method, reported by Patel et al. in 2012, yielded the compound with an 84% efficiency. The discovery aligned with broader efforts to explore benzothiazole derivatives for their pharmacological potential, driven by the structural versatility of the benzothiazole core. Subsequent studies optimized synthesis protocols, including solvent selection and catalytic systems, to improve scalability and purity.
The compound’s development reflects historical trends in heterocyclic chemistry, where benzothiazoles gained prominence due to their biological activity and industrial utility. Early applications of benzothiazole derivatives in dyes and rubber vulcanization accelerators laid the groundwork for investigating substituted variants like this compound.
Nomenclature and Structural Classification
IUPAC Name : this compound
Molecular Formula : C₁₁H₁₁ClN₂O₂S
Molecular Weight : 270.74 g/mol
Structurally, the compound features:
- A benzothiazole core (a bicyclic system with benzene fused to a thiazole ring).
- An ethoxy group (-OCH₂CH₃) at the 6-position of the benzene ring.
- A chloroacetamide moiety (-NHCOCH₂Cl) at the 2-position of the thiazole ring.
The ethoxy group enhances lipophilicity, potentially improving membrane permeability, while the chloroacetamide subunit introduces reactivity for further chemical modifications. Crystallographic studies of analogous compounds reveal dihedral angles of ~79° between the benzothiazole and acetamide planes, influencing molecular packing and intermolecular interactions.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzothiazole (C₇H₅NS) fused ring system |
| Substituents | 6-Ethoxy (C₂H₅O-), 2-chloroacetamide (ClCH₂CONH-) |
| Electron Distribution | Thiazole ring is electron-deficient; ethoxy group donates electrons |
Relevance in Medicinal and Industrial Chemistry
Medicinal Chemistry
This compound is part of a broader class of benzothiazole derivatives studied for:
- Anti-tubercular Activity : Analogous compounds inhibit Mycobacterium tuberculosis by targeting the DprE1 enzyme, essential for bacterial cell wall biosynthesis.
- Antimicrobial Properties : Substituents like chloro and ethoxy groups enhance interactions with microbial enzymes, as seen in benzothiazole-based antifungals.
- Anticancer Potential : Structural analogs demonstrate cytotoxicity against cancer cell lines, though specific data for this compound require further validation.
Table 2: Comparative Bioactivity of Benzothiazole Derivatives
Industrial Applications
- Synthetic Intermediate : Used in preparing complex molecules for pharmaceuticals and agrochemicals.
- Dye Chemistry : Benzothiazole derivatives contribute to thioflavin dyes, though this compound’s role remains exploratory.
- Polymer Science : Potential as a vulcanization accelerator in rubber, leveraging the benzothiazole scaffold’s reactivity.
The compound’s ethoxy and chloroacetamide groups make it a versatile precursor for further functionalization, aligning with industrial demands for modular chemical platforms. Ongoing research focuses on optimizing its synthetic pathways and exploring niche applications in materials science.
Properties
IUPAC Name |
2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-2-16-7-3-4-8-9(5-7)17-11(13-8)14-10(15)6-12/h3-5H,2,6H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLJXLUAHMPBAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353664 | |
| Record name | 2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3268-74-4 | |
| Record name | 2-Chloro-N-(6-ethoxy-2-benzothiazolyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3268-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
Standard Laboratory Synthesis
The most widely used method for synthesizing 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide involves the acylation of 2-amino-6-ethoxybenzothiazole with chloroacetyl chloride in the presence of a base.
Reaction Scheme
$$
\text{2-amino-6-ethoxybenzothiazole} + \text{chloroacetyl chloride} \xrightarrow{\text{base, solvent}} \text{this compound}
$$
Typical Procedure
- Reactants: 2-amino-6-ethoxybenzothiazole (0.05 mol), chloroacetyl chloride (0.06 mol), potassium carbonate (0.06 mol)
- Solvent: Benzene (50 mL)
- Process:
- Chloroacetyl chloride is added dropwise to a mixture of 2-amino-6-ethoxybenzothiazole and potassium carbonate in benzene at room temperature.
- The mixture is refluxed for 6–12 hours.
- After cooling, the mixture is poured into ice water, causing the product to precipitate.
- The solid is filtered, washed with water, and dried under vacuum.
- Reaction progress is monitored by thin layer chromatography (TLC) using a toluene:acetone (8:2) system.
- Yield: Up to 84% reported.
Alternative Laboratory Procedure
- Base: Triethylamine instead of potassium carbonate
- Solvent: Dichloromethane
- Temperature: 0–5°C (to minimize side reactions)
- Process:
- Chloroacetyl chloride is added dropwise to a cold solution of 2-amino-6-ethoxybenzothiazole and triethylamine in dichloromethane.
- The mixture is stirred for several hours.
- Product is isolated by filtration and purified by recrystallization.
Comparative Table of Laboratory Methods
Industrial and Scale-Up Considerations
- Continuous Flow Synthesis: Industrial production may employ continuous flow reactors for better control, efficiency, and scalability.
- Optimization: Parameters such as temperature, solvent choice, and reaction time are optimized for higher yields and purity.
- Automation: Automated systems are often used to enhance reproducibility and throughput.
Key Reaction Variables
| Variable | Options/Notes |
|---|---|
| Base | Potassium carbonate or triethylamine |
| Solvent | Benzene or dichloromethane |
| Temperature | Room temperature to reflux (benzene); 0–5°C (DCM) |
| Reaction Time | 6–12 hours (benzene); several hours (DCM) |
| Work-up | Filtration, washing, drying, recrystallization |
Research Findings and Analytical Data
- Yield: High yields (up to 84%) are achievable under optimal conditions.
- Purity: Product purity is typically confirmed by TLC and further purification via recrystallization.
- Scalability: Both laboratory and industrial procedures are feasible, with industrial processes favoring continuous flow and automation for efficiency.
Summary Table: Preparation Methods
| Method ID | Base | Solvent | Temp. | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Potassium carbonate | Benzene | Reflux | 6–12 h | 84% | TLC monitoring |
| 2 | Triethylamine | Dichloromethane | 0–5°C | Several h | Not given | Recrystallization |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the acetamide group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed in organic solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide, exhibit significant antimicrobial properties. These compounds are often evaluated against various bacterial strains and fungi. For instance, derivatives of benzothiazole have shown activity against Staphylococcus aureus and Escherichia coli, with variations in effectiveness depending on the specific substituents on the benzothiazole ring .
Anticancer Potential
The mechanism of action for this compound includes inhibition of key enzymes involved in cancer progression, such as topoisomerase. Studies have demonstrated that certain benzothiazole derivatives can inhibit cancer cell proliferation by targeting these enzymes .
Anti-inflammatory Properties
Compounds similar to this compound have been investigated for their anti-inflammatory effects. They may modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation.
Materials Science
Synthesis of Advanced Materials
Due to its unique structural properties, this compound can be utilized in the synthesis of advanced materials such as polymers and nanomaterials. The presence of the ethoxy group enhances its reactivity and solubility, facilitating its incorporation into various polymer matrices .
Biological Studies
Biological Probes
This compound serves as a valuable probe in biological studies aimed at understanding the interactions between benzothiazole derivatives and biological targets like enzymes and receptors. Its ability to penetrate cell membranes due to enhanced lipophilicity makes it suitable for such applications .
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Antimicrobial, anticancer, and anti-inflammatory activities; inhibition of topoisomerase enzymes. |
| Materials Science | Synthesis of polymers and nanomaterials; enhanced reactivity due to ethoxy group. |
| Biological Studies | Used as a probe to study interactions with enzymes/receptors; effective cell membrane penetration. |
Case Study 1: Antimicrobial Evaluation
A study evaluated several benzothiazole derivatives for antimicrobial activity against E. coli and Staphylococcus aureus. The results indicated that compounds with electron-withdrawing groups showed enhanced activity against these pathogens .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines by interfering with DNA replication mechanisms via topoisomerase inhibition .
Case Study 3: Material Synthesis
Research focused on the incorporation of benzothiazole derivatives into polymer matrices revealed that the ethoxy substitution improved thermal stability and mechanical properties of the resulting materials .
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or receptors involved in disease pathways. For example, benzothiazole derivatives have been shown to inhibit the enzyme topoisomerase, which is essential for DNA replication in cancer cells . The compound may also interact with cell membrane components, leading to disruption of cellular processes in microbial cells.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides: Variants with different substituents on the acetamide group.
Benzothiazole derivatives with acetamido and carbothioamido pharmacophores: Compounds with similar core structures but different functional groups.
Uniqueness
2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the specific substitution pattern on the benzothiazole ring can affect the compound’s binding affinity to enzymes and receptors, making it a valuable candidate for drug development and other applications.
Biological Activity
Overview
2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic compound belonging to the benzothiazole family, characterized by its unique structural properties that confer significant biological activity. This compound has garnered attention in medicinal chemistry for its potential applications as an antimicrobial, anticancer, and anti-inflammatory agent.
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-6-ethoxybenzothiazole with chloroacetyl chloride. The reaction is conducted in an organic solvent like dichloromethane, utilizing triethylamine as a base to neutralize the hydrochloric acid produced during the reaction. The general procedure is as follows:
- Starting Materials : 2-amino-6-ethoxybenzothiazole and chloroacetyl chloride.
- Reaction Conditions : Conducted at 0-5°C in dichloromethane.
- Procedure : Chloroacetyl chloride is added dropwise to a solution of 2-amino-6-ethoxybenzothiazole, followed by triethylamine. The mixture is stirred for several hours, and the product is isolated by filtration and purified through recrystallization .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various disease pathways. For instance, benzothiazole derivatives have demonstrated inhibitory effects on topoisomerase enzymes critical for DNA replication in cancer cells.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that benzothiazole derivatives can reduce virulence factors in pathogenic bacteria such as Pseudomonas aeruginosa, suggesting potential applications in treating infections without directly affecting bacterial viability .
Anticancer Properties
In vitro studies have shown that this compound can inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. The presence of the ethoxy group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It has been observed to modulate inflammatory pathways, potentially reducing cytokine release and inflammatory cell infiltration in tissues .
Case Studies
Q & A
Q. Q1: What are the standard synthetic routes for 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide, and how do reaction conditions influence yield?
Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 6-ethoxy-1,3-benzothiazol-2-amine with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate or triethylamine) in solvents like chloroform or dimethylformamide (DMF). Key parameters include:
- Temperature : Reflux conditions (~70–80°C) improve reactivity but may require extended reaction times (4–6 hours) .
- Base selection : Anhydrous potassium carbonate in DMF achieves higher yields (up to 91%) compared to other bases due to efficient deprotonation of the amine .
- Solvent polarity : Polar aprotic solvents like DMF enhance nucleophilicity, while chloroform minimizes side reactions .
Q. Q2: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Answer: Key techniques include:
- IR spectroscopy : Confirm the presence of amide (C=O stretch at ~1668 cm⁻¹) and benzothiazole (C=N stretch at ~1604 cm⁻¹) .
- 1H NMR : Peaks at δ 7.0–7.7 ppm correspond to aromatic protons on the benzothiazole ring, while δ 2.6–3.8 ppm indicate methylene and ethoxy groups .
- X-ray crystallography : Resolves crystal packing (e.g., triclinic P1 space group) and hydrogen-bonding networks (N–H⋯N interactions at ~3.0 Å) .
Advanced Research Questions
Q. Q3: How can low yields in the synthesis of this compound be addressed, and what alternative catalysts or conditions are recommended?
Answer: Low yields (e.g., 22% in ethanol recrystallization ) often arise from poor solubility or side reactions. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves purity by enhancing reaction kinetics .
- Catalysts : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane improves coupling efficiency between amines and chloroacetyl chloride .
- Solvent optimization : Mixtures like ethanol-water (80:20) enhance solubility during recrystallization .
Q. Q4: How do structural modifications (e.g., ethoxy vs. methoxy substituents) affect the compound’s crystallographic and electronic properties?
Answer: Substituent effects are critical for intermolecular interactions:
- Ethoxy groups : Increase steric bulk, leading to gauche conformations (N–C–C–C dihedral angles ~−100°) and reduced planarity in the benzothiazole-acetamide core .
- Methoxy analogs : Exhibit stronger hydrogen bonding (e.g., C–H⋯O interactions at ~3.6 Å) due to higher electronegativity, altering crystal packing .
- Computational modeling : Density functional theory (DFT) can predict charge distribution and reactive sites for targeted modifications .
Q. Q5: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during characterization?
Answer: Discrepancies often arise from dynamic processes or impurities:
- Variable-temperature NMR : Identifies rotational barriers in the acetamide group (e.g., coalescence temperatures for methylene protons) .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals by correlating proton-proton and proton-carbon couplings .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₁H₁₀ClN₂O₂S) and rules out side products .
Q. Q6: What methodologies are recommended for studying the compound’s biological activity, such as antimicrobial or enzyme inhibition?
Answer:
- In vitro assays : Use MIC (minimum inhibitory concentration) tests against bacterial/fungal strains, with positive controls (e.g., ciprofloxacin) .
- Molecular docking : Simulate interactions with target enzymes (e.g., DNA gyrase) using software like AutoDock Vina, focusing on benzothiazole’s π-π stacking with active sites .
- Structure-activity relationships (SAR) : Modify substituents (e.g., chloro, ethoxy) to correlate electronic effects with bioactivity .
Data Contradiction Analysis
Q. Q7: How should researchers address inconsistencies in reported melting points or crystallographic data for this compound?
Answer:
- Melting point variation : Differences (e.g., 241–242°C vs. 485–486 K ) may stem from polymorphic forms. Use differential scanning calorimetry (DSC) to identify phase transitions .
- Crystallographic discrepancies : Compare unit cell parameters (e.g., space group P1 vs. monoclinic systems) and validate with Cambridge Structural Database (CSD) entries .
Q. Q8: What are the implications of non-classical hydrogen bonds (e.g., C–H⋯S) in the crystal structure?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
